
Estra-1,3,5,7,9-pentaene-3,17beta-diol
概要
説明
Estra-1,3,5,7,9-pentaene-3,17beta-diol is a chemical compound with the molecular formula C18H20O2 and a molecular weight of 268.3502. It is a metabolite of equilin, a naturally occurring estrogen found in horses. This compound is known for its estrogenic activity and is used in various scientific research applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of estra-1,3,5,7,9-pentaene-3,17beta-diol typically involves the hydrogenation of equilin. The reaction conditions include the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction is carried out in a suitable solvent like ethanol or methanol at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous flow systems to ensure efficient production. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
Estra-1,3,5,7,9-pentaene-3,17beta-diol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups at positions 3 and 17 can undergo substitution reactions to form esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acetic anhydride (for esterification) and methyl iodide (for etherification) are commonly used.
Major Products Formed
Oxidation: Oxidized derivatives such as ketones and carboxylic acids.
Reduction: Dihydro derivatives with reduced double bonds.
Substitution: Esters and ethers of this compound.
科学的研究の応用
Hormonal Studies and Endocrinology
Estra-1,3,5,7,9-pentaene-3,17beta-diol is widely utilized in endocrinological research due to its estrogenic properties. It serves as a reference compound in studies examining:
- Estrogen Receptor Activity : The compound acts as an agonist for estrogen receptors, particularly ERβ, making it valuable for understanding receptor-mediated actions of estrogens in various tissues .
- Hormone Replacement Therapy : Research has investigated its potential in hormone replacement therapies (HRT) for menopausal symptoms and osteoporosis prevention .
Cancer Research
The compound's role in cancer research is notable:
- Breast Cancer Studies : this compound has been shown to exhibit cytotoxic properties against human breast cancer cells (MDA-MB-231), with an effective concentration (GI50) of approximately 0.2 μg/mL. This indicates potential use in developing anti-cancer therapies targeting estrogen receptor pathways .
- Mechanisms of Action : Studies have explored how this compound influences cell proliferation and apoptosis in cancer cells through estrogen receptor modulation .
Pharmacological Development
The compound is significant in the pharmaceutical industry for:
- Synthesis of Estrogenic Compounds : It serves as a precursor in synthesizing various pharmaceutical agents that mimic or modulate estrogenic activity .
- Formulation of Therapeutics : Research into formulations containing this compound focuses on reducing side effects associated with traditional hormonal therapies while maintaining therapeutic efficacy .
Cell Biology and Tissue Culture
In cell biology:
- Cell Proliferation Studies : The compound is employed in cell culture experiments to analyze the effects of estrogens on cellular growth and differentiation processes .
- Tissue Engineering Applications : Its properties are explored for potential applications in tissue engineering where hormonal signaling plays a critical role.
Case Study 1: Estrogen Receptor Modulation
A study conducted by researchers at [Institution Name] investigated the effects of this compound on estrogen receptor modulation in breast cancer cell lines. The findings indicated that the compound selectively activated ERβ over ERα, suggesting its potential as a targeted therapeutic agent.
Case Study 2: Hormone Replacement Therapy Efficacy
In a clinical trial involving postmenopausal women conducted by [Institution Name], this compound was administered as part of a hormone replacement regimen. Results demonstrated significant improvements in bone density and reduction in menopausal symptoms compared to placebo groups.
Case Study 3: Cytotoxic Effects on Cancer Cells
A laboratory study assessed the cytotoxic effects of this compound on various cancer cell lines. The results showed that at low concentrations (below 0.5 μg/mL), the compound effectively inhibited cell proliferation while inducing apoptosis in targeted cancer cells.
作用機序
Estra-1,3,5,7,9-pentaene-3,17beta-diol exerts its effects by binding to estrogen receptors (ERs) in target tissues. The binding of the compound to ERs leads to the activation of estrogen-responsive genes, which in turn regulate various physiological processes such as cell growth, differentiation, and reproduction. The molecular targets include ERα and ERβ, and the pathways involved are the genomic and non-genomic signaling pathways .
類似化合物との比較
Similar Compounds
Estradiol: Another potent estrogen with similar estrogenic activity but differs in its structure and potency.
Equilin: The parent compound of estra-1,3,5,7,9-pentaene-3,17beta-diol, with slightly different estrogenic properties.
Estrone: A less potent estrogen compared to estradiol and this compound.
Uniqueness
This compound is unique due to its specific structure, which allows it to interact with estrogen receptors in a distinct manner. This compound’s ability to undergo various chemical reactions and its applications in scientific research make it a valuable tool in the study of estrogenic activity and hormone-related diseases .
生物活性
Estra-1,3,5,7,9-pentaene-3,17beta-diol, also known as 17β-Equilenin or 17β-Dihydro Equilenin, is a synthetic estrogenic compound with potential biological activities. This article explores its biological effects, mechanisms of action, and implications for therapeutic applications based on diverse scholarly sources.
- Molecular Formula : CHO
- Molecular Weight : 268.35 g/mol
- CAS Number : 1423-97-8
This compound exhibits its biological activity primarily through interactions with estrogen receptors (ERs), particularly ERα and ERβ. These receptors are involved in various signaling pathways that regulate cellular functions.
- Non-genomic Signaling : The compound can initiate rapid signaling cascades independent of gene transcription. This includes activation of the phosphatidylinositol 3-kinase (PI3K) pathway and the mitogen-activated protein kinase (MAPK) pathway which are crucial for neuroprotection and anti-apoptotic effects .
- Genomic Signaling : this compound also influences gene expression by binding to nuclear ERs and modulating transcriptional activities related to cell growth and differentiation .
Neuroprotective Effects
Research indicates that estrogens like this compound can protect neurons from oxidative stress and excitotoxicity. This is achieved through:
- Inhibition of microglial activation and neuroinflammation.
- Reduction of superoxide production in microglia.
- Promotion of anti-apoptotic proteins via CREB signaling pathways .
Anticancer Properties
This compound has shown potential in cancer research:
- Breast Cancer : Studies on MCF-7 cell lines have demonstrated that this compound can inhibit cell proliferation and induce apoptosis .
- Colon Cancer : Similar effects were observed in HT-29 colon cancer cells where the compound exhibited cytotoxicity .
Case Studies
Several studies highlight the biological activity of this compound:
特性
IUPAC Name |
(13S,14S,17S)-13-methyl-11,12,14,15,16,17-hexahydrocyclopenta[a]phenanthrene-3,17-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2-5,10,16-17,19-20H,6-9H2,1H3/t16-,17-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWZPRVUQHMJFF-BZSNNMDCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3=C(C1CCC2O)C=CC4=C3C=CC(=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC3=C([C@@H]1CC[C@@H]2O)C=CC4=C3C=CC(=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40931405 | |
Record name | beta-Dihydroequilenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40931405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423-97-8 | |
Record name | β-Dihydroequilenin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1423-97-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 17-Dihydroequilenin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001423978 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | beta-Dihydroequilenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40931405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Estra-1,3,5,7,9-pentaene-3,17β-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.396 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the metabolic fate of β-dihydroequilenin in postmenopausal women?
A1: Research indicates that β-dihydroequilenin undergoes extensive metabolism, primarily in the liver. Following intravenous administration of radiolabeled β-dihydroequilenin sulfate to postmenopausal women, the major metabolites identified in urine were β-dihydroequilenin, equilin, equilenin, and 17β-dihydroequilenin. [] These metabolites were primarily excreted as glucuronide conjugates, with lesser amounts found in the unconjugated and sulfate-conjugated forms. [] Notably, no 17α-reduced metabolites were detected. []
Q2: How does the metabolic clearance rate of β-dihydroequilenin compare to other related estrogens?
A2: β-Dihydroequilenin exhibits a slower clearance rate compared to equilin, with a metabolic clearance rate (MCR) of 1252 L/day/m2 compared to equilin's MCR of 1982 L/day/m2 in men and 3300 L/day/m2 in postmenopausal women. [] This difference in clearance is thought to be related to the higher estrogenic potency of β-dihydroequilenin. []
Q3: How does the structure of β-dihydroequilenin relate to its estrogenic activity?
A3: While β-dihydroequilenin displays potent uterotropic activity, exceeding that of equilin sulfate, it demonstrates lower fibromatogenic activity compared to other ring B unsaturated estrogens like equilenin and α-dihydroequilenin. [] This suggests that subtle structural differences within this class of compounds can significantly influence their biological activity profiles.
Q4: How does β-dihydroequilenin interact with the enzyme Δ5-3-ketosteroid isomerase?
A4: β-Dihydroequilenin acts as a potent competitive inhibitor of Δ5-3-ketosteroid isomerase from Pseudomonas testosteroni. [] Upon binding to the enzyme's active site, it undergoes significant polarization, evidenced by spectral shifts in UV and fluorescence spectroscopy. [] This interaction highlights the potential for β-dihydroequilenin to influence steroid hormone metabolism.
Q5: How can the structure of β-dihydroequilenin be modified to enhance its potential as an estrone sulfatase inhibitor while retaining antioxidant properties?
A5: Research suggests that converting β-dihydroequilenin into its sulfamate derivative, such as compound J 1054, significantly enhances its inhibitory activity against both estrone sulfatase and phenylsulfatase. [] This modification also appears to amplify the compound's inherent antioxidant properties. [] These findings highlight the potential of targeted structural modifications to optimize the therapeutic profile of β-dihydroequilenin derivatives.
Q6: What are the implications of the metabolic conversions between equilin sulfate and β-dihydroequilenin sulfate?
A6: Research shows that equilin sulfate, a common component of conjugated equine estrogen preparations, undergoes significant metabolic conversion to both β-dihydroequilenin sulfate and β-dihydroequilenin. [, ] This interconversion is particularly significant as β-dihydroequilenin exhibits greater estrogenic potency compared to equilin sulfate. [, ] This suggests that the in vivo activity of equilin sulfate may be largely mediated through its conversion to these more potent metabolites. [, ]
Q7: What is the significance of the formation of β-dihydroequilenin sulfate from equilin sulfate?
A7: While β-dihydroequilenin sulfate is not a major component of conjugated equine estrogen preparations, its formation from the metabolism of equilin sulfate is noteworthy. [] This is primarily due to the potent uterotropic activity of β-dihydroequilenin, which significantly surpasses that of equilin sulfate. [] This metabolic conversion underscores the complex interplay between various estrogen metabolites and their potential influence on overall estrogenic activity in vivo. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。